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Compound of Interest

Compound Name: Fmoc-d-asp-ome

Cat. No.: B2518294

For researchers, scientists, and drug development professionals, the selection of appropriate
building blocks is critical for the successful synthesis of peptides. Fmoc-protected amino acids
are central to modern solid-phase peptide synthesis (SPPS). This guide provides a
comprehensive overview of Fmoc-D-aspartic acid methyl ester, a key reagent for incorporating
D-aspartic acid residues into peptide chains.

Compound Identification and Properties

There are two primary forms of Fmoc-D-aspartic acid methyl ester commercially available,
distinguished by the position of the methyl ester group. This distinction is crucial as it dictates
the synthetic strategy and potential side reactions.

Fmoc-D-Asp(OMe)-OH (Side-Chain Ester)

This derivative has the methyl ester on the side-chain (beta) carboxylic acid, leaving the alpha-
carboxylic acid free for peptide bond formation.

Synonyms: Fmoc-D-Aspartic acid-4-methyl ester, N-(9-Fluorenylmethoxycarbonyl)-D-
aspartic acid B-methyl ester

CAS Number: 339056-21-2[1]

Molecular Formula: C20H19NOe[1]

Molecular Weight: 369.37 g/mol [1]
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Fmoc-D-Asp-OMe (Alpha-Ester)

Less common for standard Fmoc-SPPS, this derivative has the methyl ester on the alpha-
carboxylic acid.

Synonyms: 9-fluorenylmethoxycarbonyl-D-aspartic acid methyl ester

CAS Number: 368443-82-7[2][3][4]

Molecular Formula: C20H19NOe[2]

Molecular Weight: 369.37 g/mol [2]

Hereatfter, this guide will focus on Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2), as it is the more
conventional building block for peptide synthesis.

Physicochemical

Property Value Reference
Appearance White to off-white solid [5]
Purity Typically >97% [2]
Storage Temperature 2-8°C [5]
Boiling Point (Predicted) 609.7+£55.0 °C [5]
Density (Predicted) 1.322+0.06 g/cm3 [5]
pKa (Predicted) 4.05+£0.19 [5]

Supplier Information

A variety of chemical suppliers offer Fmoc-D-Asp(OMe)-OH and Fmoc-D-Asp-OMe. The
following table provides a non-exhaustive list of vendors.
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Supplier Product Name CAS Number
Advanced ChemTech Fmoc-D-Asp(OMe)-OH 339056-21-2
CymitQuimica Fmoc-D-Asp-OMe 368443-82-7
Arctom Fmoc-D-Asp-OMe 368443-82-7
ChemuUniverse FMOC-D-ASP-OME 368443-82-7
Sigma-Aldrich Fmoc-D-Asp-OMe 368443-82-7
Jiangsu Congzhong Chemical Fmoc-D-Aspartic acid-4-methyl

Co., Ltd. ester 339056-21-2
ChemicalBook Fmoc-D-Asp(OMe)-OH 339056-21-2

Role in Peptide Synthesis and Drug Development

Fmoc-D-Asp(OMe)-OH is primarily used in solid-phase peptide synthesis (SPPS), a
cornerstone technique for the assembly of peptides. The incorporation of D-amino acids, such
as D-aspartic acid, can be a strategic choice in drug design to enhance peptide stability against
enzymatic degradation and to modulate biological activity.

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the
alpha-amino terminus of the amino acid. Its key feature is its lability to a mild base, typically a
solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for
the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-
protected amino acid in the sequence.

The Challenge of Aspartimide Formation

A significant side reaction associated with the incorporation of aspartic acid in Fmoc-SPPS is
the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-
chain carbonyl group, forming a five-membered ring. This side reaction is particularly prevalent
when the C-terminal amino acid residue linked to aspartic acid is sterically unhindered, such as
glycine. Aspartimide formation can lead to a mixture of by-products, including the desired
alpha-aspartyl peptide, the beta-aspartyl peptide, and epimerized forms, which are often
difficult to separate from the target peptide.
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The use of a methyl ester as the side-chain protecting group, as in Fmoc-D-Asp(OMe)-OH, is a
strategy to mitigate this side reaction, although it does not eliminate it entirely. More sterically
hindered esters, such as tert-butyl (OtBu) or more advanced protecting groups like 3-methyl-3-
pentyl (OMpe), are also employed to further reduce the risk of aspartimide formation.

Experimental Protocols

The following is a generalized protocol for the incorporation of Fmoc-D-Asp(OMe)-OH into a
peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents
e Fmoc-D-Asp(OMe)-OH

» Pre-loaded resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal
carboxylic acids)

e N,N-Dimethylformamide (DMF), peptide synthesis grade

e Piperidine

e Dichloromethane (DCM)

o Coupling reagents (e.g., HBTU/HOBt or HATU)

» Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

o Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
water)

o Diethyl ether

e Solid-phase synthesis vessel

Protocol for a Single Coupling Cycle

o Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.
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o Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added
to the resin. The mixture is agitated for 5-10 minutes. This step is repeated once to ensure
complete removal of the Fmoc group.

e Washing: The resin is thoroughly washed with DMF (typically 5-6 times) to remove residual
piperidine and the cleaved Fmoc-adduct.

e Amino Acid Activation: In a separate vessel, Fmoc-D-Asp(OMe)-OH (typically 3-5
equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g.,
HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added. The solution
is allowed to pre-activate for a few minutes.

e Coupling: The activated amino acid solution is added to the deprotected resin in the reaction
vessel. The mixture is agitated for 1-2 hours at room temperature. A ninhydrin test can be
performed to monitor the completion of the coupling reaction.

e Washing: The resin is washed with DMF (3 times) and DCM (3 times) and then dried under

vacuum.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain
protecting groups are removed.

e The resin is washed with DCM and dried.

A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin.

The mixture is agitated for 2-3 hours at room temperature.

The resin is filtered, and the filtrate containing the peptide is collected.

The peptide is precipitated by adding cold diethyl ether.

The precipitate is collected by centrifugation, washed with cold ether, and dried.
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e The crude peptide is then purified, typically by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Visualizations
Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide
synthesis.

Resin with N-terminal Fmoc Deprotection l > l > Coupling of Activated __ Start of
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Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Aspartimide Formation Pathway

This diagram illustrates the mechanism of the undesirable aspartimide side reaction.
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Caption: Mechanism of aspartimide formation from an aspartic acid residue during Fmoc-
SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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